

Spectroscopic Profile of 2-Acetylquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetylquinoxaline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-acetylquinoxaline**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data Summary

The structural elucidation of **2-acetylquinoxaline** (IUPAC name: 1-(quinoxalin-2-yl)ethan-1-one), with the molecular formula $C_{10}H_8N_2O$ and a molecular weight of 172.18 g/mol, is supported by a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data for **2-Acetylquinoxaline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **2-Acetylquinoxaline**

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for **2-acetylquinoxaline** were not available in the provided search results. The expected chemical shifts can be inferred from data for similar quinoxaline derivatives. For instance, in substituted 2-(thienyl)quinoxalines, the quinoxaline protons typically appear in the aromatic region (δ 7.7-9.2 ppm), and the carbon signals of the quinoxaline core are observed between δ 128-148 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of **2-acetylquinoxaline** is characterized by the presence of a carbonyl group and aromatic rings.

Table 3: FT-IR Spectroscopic Data for **2-Acetylquinoxaline**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Note: Specific experimental IR data for **2-acetylquinoxaline** were not found. However, based on its structure as an aromatic ketone, characteristic absorption bands are expected. These include a strong C=O stretching vibration, typically in the range of $1680\text{-}1660\text{ cm}^{-1}$, C=N stretching of the quinoxaline ring, C=C stretching of the aromatic rings, and various C-H stretching and bending vibrations[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its molecular formula and structure.

Table 4: Mass Spectrometry Data for **2-Acetylquinoxaline**

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Note: A specific mass spectrum for **2-acetylquinoxaline** was not available. The molecular ion peak $[M]^+$ would be expected at m/z 172.18. Fragmentation would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that can be adapted for the analysis of **2-acetylquinoxaline**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of **2-acetylquinoxaline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data using Fourier transformation, followed by phase and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer acquisition time and relaxation delay may be required to achieve a good signal-to-noise ratio.
- Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-acetylquinoxaline**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount (1-2 mg) of **2-acetylquinoxaline** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and record the sample spectrum.
- Typically, spectra are collected over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry

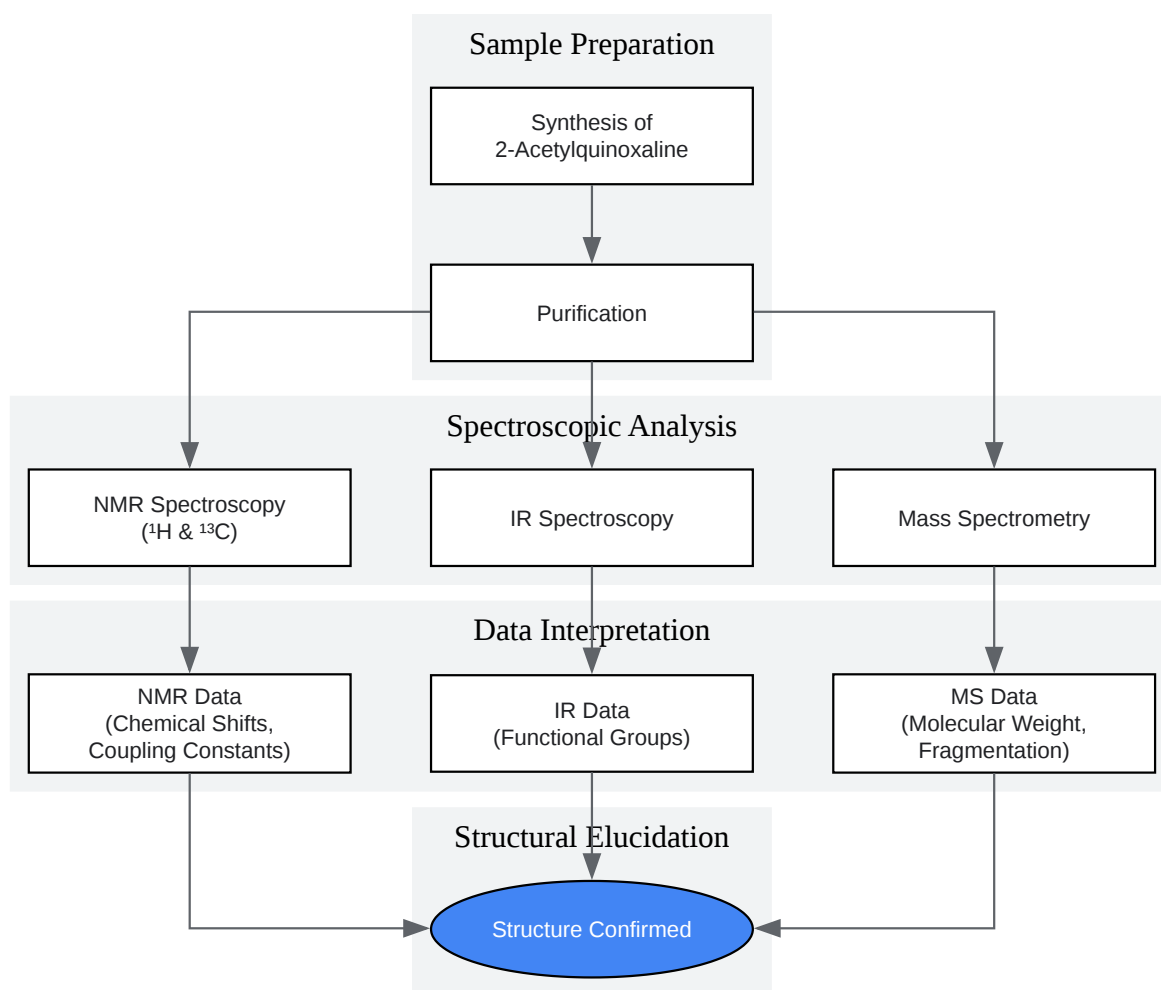
Objective: To determine the molecular weight and fragmentation pattern of **2-acetylquinoxaline**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum and the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like **2-acetylquinoxaline** can be visualized as a structured workflow.



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Caption: Workflow for the spectroscopic characterization of **2-acetylquinoxaline**.

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References

- 1. 2-(Thienyl)quinoxaline derivatives and their application in Ir(iii) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing)
DOI:10.1039/D3DT02193A [pubs.rsc.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
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